2-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole
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Overview
Description
2-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom and a dimethylpropyl group attached to the thiazole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-2,2-dimethyl-1-propanol.
Bromination: Sodium bromide is added to 2,2-dimethyl-1-propanol under light conditions to produce 3-bromo-2,2-dimethyl-1-propanol.
Thiazole Formation: The brominated intermediate is then reacted with 4-methylthiazole under specific conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, thiocyanates, or amines, while oxidation and reduction reactions can produce various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between thiazole derivatives and biological targets.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,2-dimethyl-1-propanol: A precursor in the synthesis of the target compound.
1-(3-Bromo-2,2-dimethylpropyl)-3-(methoxymethyl)benzene: Another brominated compound with similar structural features.
3-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-indazole: A related compound with a different heterocyclic ring.
Uniqueness
2-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole is unique due to its specific combination of a bromine atom, a dimethylpropyl group, and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C9H14BrNS |
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Molecular Weight |
248.19 g/mol |
IUPAC Name |
2-(3-bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H14BrNS/c1-7-5-12-8(11-7)4-9(2,3)6-10/h5H,4,6H2,1-3H3 |
InChI Key |
PPEKNWJRJBFGMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CC(C)(C)CBr |
Origin of Product |
United States |
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